methyl 1-(2-methylbenzyl)prolinate
Overview
Description
Methyl 1-(2-methylbenzyl)prolinate is an organic compound that belongs to the class of proline derivatives It features a proline core with a methylbenzyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-methylbenzyl)prolinate typically involves the following steps:
Starting Materials: Proline and 2-methylbenzyl chloride.
Reaction: The proline is reacted with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the N-(2-methylbenzyl)proline.
Esterification: The N-(2-methylbenzyl)proline is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-methylbenzyl)prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 1-(2-methylbenzyl)prolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing proline-based inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 1-(2-methylbenzyl)prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The proline core can mimic natural substrates, allowing the compound to inhibit or modulate the activity of enzymes. The benzyl group may enhance binding affinity and specificity, while the ester group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzylprolinate: Similar structure but lacks the methyl group on the benzyl ring.
Methyl 1-(4-methylbenzyl)prolinate: Similar structure but with the methyl group on the para position of the benzyl ring.
Methyl 1-(2-chlorobenzyl)prolinate: Similar structure but with a chlorine atom instead of a methyl group on the benzyl ring.
Uniqueness
Methyl 1-(2-methylbenzyl)prolinate is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
methyl 1-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-6-3-4-7-12(11)10-15-9-5-8-13(15)14(16)17-2/h3-4,6-7,13H,5,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXOYFMVIQNJJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC2C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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